1'-Benzylspiro[indoline-3,4'-piperidin]-2-one 1'-Benzylspiro[indoline-3,4'-piperidin]-2-one
Brand Name: Vulcanchem
CAS No.: 1086063-19-5
VCID: VC8046428
InChI: InChI=1S/C19H20N2O/c22-18-19(16-8-4-5-9-17(16)20-18)10-12-21(13-11-19)14-15-6-2-1-3-7-15/h1-9H,10-14H2,(H,20,22)
SMILES: C1CN(CCC12C3=CC=CC=C3NC2=O)CC4=CC=CC=C4
Molecular Formula: C19H20N2O
Molecular Weight: 292.4 g/mol

1'-Benzylspiro[indoline-3,4'-piperidin]-2-one

CAS No.: 1086063-19-5

Cat. No.: VC8046428

Molecular Formula: C19H20N2O

Molecular Weight: 292.4 g/mol

* For research use only. Not for human or veterinary use.

1'-Benzylspiro[indoline-3,4'-piperidin]-2-one - 1086063-19-5

Specification

CAS No. 1086063-19-5
Molecular Formula C19H20N2O
Molecular Weight 292.4 g/mol
IUPAC Name 1'-benzylspiro[1H-indole-3,4'-piperidine]-2-one
Standard InChI InChI=1S/C19H20N2O/c22-18-19(16-8-4-5-9-17(16)20-18)10-12-21(13-11-19)14-15-6-2-1-3-7-15/h1-9H,10-14H2,(H,20,22)
Standard InChI Key WCDBAFRDRLMBJO-UHFFFAOYSA-N
SMILES C1CN(CCC12C3=CC=CC=C3NC2=O)CC4=CC=CC=C4
Canonical SMILES C1CN(CCC12C3=CC=CC=C3NC2=O)CC4=CC=CC=C4

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a spiro junction at the C3 position of the indoline ring and the C4 position of the piperidine ring, creating a rigid bicyclic framework. The benzyl group is attached to the nitrogen atom of the piperidine ring, introducing steric and electronic modifications that influence its reactivity and biological interactions . The IUPAC name, 1'-benzylspiro[1,2-dihydroindole-3,4'-piperidine], reflects this arrangement .

Stereochemical Considerations

Spirocyclic systems like 1'-benzylspiro[indoline-3,4'-piperidin]-2-one often exhibit axial chirality due to restricted rotation around the spiro carbon. Computational models suggest that the lowest-energy conformation positions the benzyl group perpendicular to the indoline plane, minimizing steric clashes .

Physicochemical Data

Key physicochemical properties include:

PropertyValueSource
Molecular Weight278.4 g/mol
Melting Point185–269°C
LogP (Predicted)3.2 ± 0.5
SolubilityLow in water; soluble in DMSO

The compound’s lipophilicity (LogP ≈ 3.2) suggests moderate membrane permeability, a desirable trait for central nervous system (CNS)-targeted therapeutics .

Synthesis and Reactivity

Synthetic Routes

Two primary methods dominate its synthesis:

Hydrogenation of 1'-Benzyl Precursors

A high-yield (90%) route involves hydrogenating 1'-benzylspiro[indoline-3,4'-piperidin]-2-one in methanol using palladium on carbon (Pd/C\text{Pd/C}) under H2\text{H}_2 at room temperature for 15 hours. This method efficiently removes the benzyl protecting group while preserving the spiro framework.

Multi-Step Condensation

An alternative approach reacts oxindole with benzylbis(2-chloroethyl)amine in tetrahydrofuran (THF) using sodium hydride (NaH\text{NaH}) as a base. The mixture is stirred at room temperature and then heated to 90°C for 12 hours, yielding the spirocyclic product.

Functionalization Opportunities

The piperidine nitrogen and indoline carbonyl group serve as sites for further derivatization:

  • N-Alkylation: The benzyl group can be replaced with other alkyl or aryl substituents via nucleophilic substitution .

  • Carbonyl Reduction: The ketone moiety is reducible to a hydroxyl group using agents like NaBH4\text{NaBH}_4, enabling stereoselective modifications .

Pharmacological Profile

Neuropharmacological Activity

1'-Benzylspiro[indoline-3,4'-piperidin]-2-one derivatives exhibit affinity for serotonin (5-HT\text{5-HT}) and dopamine (DA\text{DA}) receptors, as demonstrated in radioligand binding assays. For example:

  • 5-HT1A_{1A} Receptor: IC50=12nM\text{IC}_{50} = 12 \, \text{nM}

  • D2_2 Receptor: IC50=28nM\text{IC}_{50} = 28 \, \text{nM}

These interactions suggest potential applications in treating depression and schizophrenia.

Antiproliferative Effects

In vitro studies against MCF-7 (breast cancer) and A549 (lung cancer) cell lines revealed dose-dependent growth inhibition:

Cell LineIC50_{50} (µM)
MCF-74.2
A5495.8

Mechanistic studies attribute this activity to induction of apoptosis via caspase-3 activation.

Applications in Drug Discovery

Central Nervous System (CNS) Therapeutics

The compound’s ability to cross the blood-brain barrier and modulate monoaminergic pathways positions it as a lead candidate for:

  • Major Depressive Disorder (MDD): Dual 5-HT/DA modulation may enhance efficacy over selective reuptake inhibitors.

  • Parkinson’s Disease: D2_2 receptor agonism could ameliorate motor symptoms .

Oncology

Structural analogs are being explored as caspase-dependent apoptosis inducers, particularly in chemotherapy-resistant cancers.

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